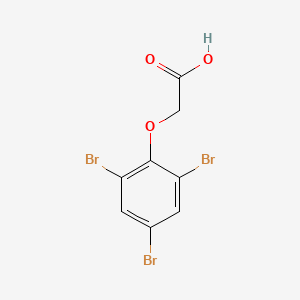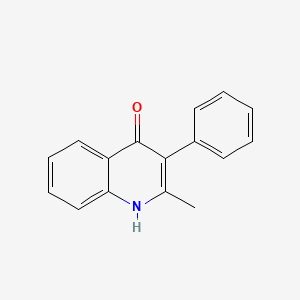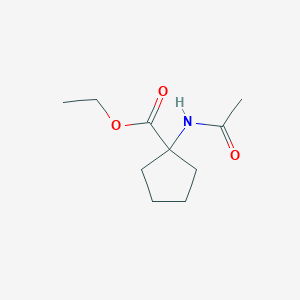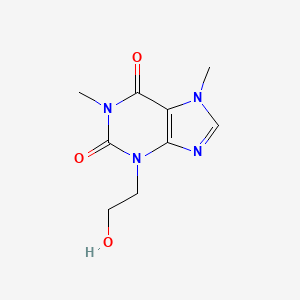![molecular formula C20H16N4O2 B14002805 1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide CAS No. 53413-91-5](/img/structure/B14002805.png)
1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves multiple steps, typically starting with the preparation of pyrrole-2-carboxamide and its subsequent coupling with a naphthalene derivative . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- can be compared with other similar compounds, such as:
1H-pyrrole-2-carboxamide: A simpler analog with fewer functional groups.
1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of an amide group.
1,2,5-trimethylpyrrole: A methylated derivative with different chemical properties
The uniqueness of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- lies in its combination of pyrrole and naphthalene moieties, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
53413-91-5 |
|---|---|
Formule moléculaire |
C20H16N4O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-[5-(2-carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(25)17-9-3-11-23(17)15-7-1-5-13-14(15)6-2-8-16(13)24-12-4-10-18(24)20(22)26/h1-12H,(H2,21,25)(H2,22,26) |
Clé InChI |
KKPBUUJPUDLRON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2N3C=CC=C3C(=O)N)C(=C1)N4C=CC=C4C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)








![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)


